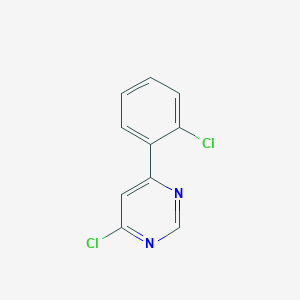
4-Chloro-6-(2-chlorophenyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-(2-chlorophenyl)pyrimidine is a useful research compound. Its molecular formula is C10H6Cl2N2 and its molecular weight is 225.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Activity
4-Chloro-6-(2-chlorophenyl)pyrimidine has been extensively studied for its anticancer properties. It serves as a building block in the synthesis of compounds that inhibit specific cancer cell lines. For instance, derivatives of this compound have shown efficacy against glioblastoma cells by inhibiting key kinases involved in tumor growth, such as AKT2/PKBβ, which is crucial for cancer cell proliferation and survival .
Case Study: Kinase Inhibition
A study demonstrated that a derivative of this compound exhibited potent inhibitory activity against glioma stem cells while showing low cytotoxicity towards non-cancerous cells. This selectivity makes it a promising candidate for developing targeted cancer therapies .
Agricultural Chemistry
Herbicide Development
This compound is pivotal in the formulation of herbicides aimed at controlling weed growth while minimizing damage to crops. Its unique structure allows for the development of selective herbicides that target specific weed species without affecting the surrounding flora .
Environmental Impact
Research indicates that herbicides derived from this compound can help reduce environmental impact by promoting eco-friendly agricultural practices. They are designed to degrade more quickly in the environment, thus minimizing long-term ecological effects .
Material Science
Synthesis of Advanced Materials
The compound is utilized in synthesizing polymers and organic semiconductors that exhibit enhanced thermal stability and chemical resistance. These materials are critical in developing new technologies, including electronic devices and coatings .
Biochemical Research
Enzyme Inhibition Studies
In biochemical research, this compound is used to study enzyme inhibition mechanisms. By investigating how this compound interacts with various enzymes, researchers gain insights into metabolic pathways and potential therapeutic targets for diseases .
Data Table: Applications Overview
Eigenschaften
Molekularformel |
C10H6Cl2N2 |
|---|---|
Molekulargewicht |
225.07 g/mol |
IUPAC-Name |
4-chloro-6-(2-chlorophenyl)pyrimidine |
InChI |
InChI=1S/C10H6Cl2N2/c11-8-4-2-1-3-7(8)9-5-10(12)14-6-13-9/h1-6H |
InChI-Schlüssel |
MPGGOLBLCMAMNO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CC(=NC=N2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















